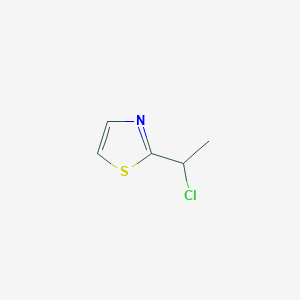

2-(1-Chloroethyl)thiazole

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-(1-chloroethyl)-1,3-thiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6ClNS/c1-4(6)5-7-2-3-8-5/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

REGJKLHADIYSNP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=NC=CS1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6ClNS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80624384 | |

| Record name | 2-(1-Chloroethyl)-1,3-thiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80624384 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

147.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

40982-31-8 | |

| Record name | 2-(1-Chloroethyl)thiazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=40982-31-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(1-Chloroethyl)-1,3-thiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80624384 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-(1-Chloroethyl)thiazole (CAS: 40982-31-8)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-(1-Chloroethyl)thiazole, a key heterocyclic building block in organic synthesis, particularly within the pharmaceutical and agrochemical industries. The document delineates its chemical and physical properties, established synthesis methodologies, and critical reactivity patterns. Emphasis is placed on its application as a versatile precursor for the creation of complex molecular architectures, supported by detailed experimental protocols and an exploration of its role in the development of biologically active compounds. Safety and handling protocols are also addressed to ensure its proper use in a laboratory setting. This guide is intended to serve as a vital resource for researchers and professionals engaged in the design and execution of synthetic strategies involving this important intermediate.

Introduction: The Significance of the Thiazole Moiety

The thiazole ring is a fundamental five-membered heterocyclic scaffold that is prevalent in a vast array of biologically active compounds.[1][2] Its unique electronic properties, arising from the presence of both sulfur and nitrogen heteroatoms, confer a distinct reactivity that makes it an invaluable component in medicinal chemistry.[3] Thiazole derivatives exhibit a broad spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, anticancer, and antiviral properties.[1][4][5][6] The ability to functionalize the thiazole ring at various positions is crucial for optimizing the efficacy and safety profiles of drug candidates.[1] this compound, with its reactive chloroethyl side chain, serves as a prime example of a versatile thiazole-based building block, enabling the introduction of diverse functionalities and the construction of complex molecular frameworks.[7][8]

Physicochemical Properties

A thorough understanding of the physicochemical properties of a reagent is paramount for its effective use in synthesis. The key properties of this compound are summarized in the table below.

| Property | Value | Source |

| CAS Number | 40982-31-8 | [9][10] |

| Molecular Formula | C₅H₆ClNS | [10] |

| Molecular Weight | 147.63 g/mol | [10] |

| Boiling Point | 195.3±23.0 °C at 760 mmHg | [10] |

| Density | 1.2±0.1 g/cm³ | [10] |

| Flash Point | 71.9±22.6 °C | [10] |

Synthesis and Purification

The synthesis of chloro-substituted thiazoles often involves multi-step procedures. A common precursor for many functionalized thiazoles is 2-chloro-5-chloromethylthiazole.[11][12] While the direct synthesis of this compound is not as extensively documented in readily available literature, analogous synthetic strategies for related compounds provide a foundational understanding. For instance, the synthesis of 2-chloro-5-chloromethylthiazole can be achieved through the chlorination of allyl isothiocyanate.[13] Another approach involves the reaction of 1,3-dichloropropene with sodium thiocyanate, followed by thermal rearrangement and subsequent chlorination.[11]

General Synthetic Workflow for Chlorinated Thiazoles

The following diagram illustrates a generalized synthetic pathway for producing chlorinated thiazole derivatives, which can be adapted for the synthesis of this compound.

Caption: Generalized workflow for the synthesis of chlorinated thiazoles.

Illustrative Experimental Protocol: Synthesis of 2-Chloro-5-chloromethylthiazole

This protocol, adapted from established methods, provides a framework for the synthesis of a related and crucial intermediate.[11][13][14]

Materials:

-

Allyl isothiocyanate

-

Sulfuryl chloride

-

Inert solvent (e.g., dichloromethane)

-

Sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Rotary evaporator

-

Standard laboratory glassware and safety equipment

Procedure:

-

In a fume hood, dissolve allyl isothiocyanate in an inert solvent such as dichloromethane in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.

-

Cool the solution in an ice bath to 0-5 °C.

-

Slowly add sulfuryl chloride dropwise to the cooled solution while maintaining the temperature below 10 °C.

-

After the addition is complete, allow the reaction mixture to stir at room temperature for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, carefully quench the reaction by slowly adding a saturated solution of sodium bicarbonate.

-

Separate the organic layer, and wash it sequentially with water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

The crude product can be purified by vacuum distillation or column chromatography on silica gel.

Note: This is a generalized procedure and may require optimization for specific substrates and scales.

Chemical Reactivity and Applications in Drug Development

The reactivity of this compound is dominated by the electrophilic nature of the carbon atom attached to the chlorine and the inherent aromaticity of the thiazole ring.[15][16] The chlorine atom is a good leaving group, making the compound susceptible to nucleophilic substitution reactions. This allows for the introduction of a wide range of functional groups, which is a cornerstone of combinatorial chemistry and drug discovery.[1][7]

Key Reactions

-

Nucleophilic Substitution: The chloroethyl group readily reacts with various nucleophiles such as amines, thiols, and alcohols to form new carbon-nitrogen, carbon-sulfur, and carbon-oxygen bonds, respectively. These reactions are fundamental in building more complex molecular scaffolds.[15]

-

Cross-Coupling Reactions: While the chloroethyl group is not directly involved, the thiazole ring itself can participate in cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) if further functionalized, for instance, by introducing a halogen at another position on the ring.[1]

-

Formation of Biologically Active Molecules: The derivatives of this compound are precursors to a multitude of compounds with therapeutic potential. For example, thiazole-containing compounds have been investigated as anticancer, antimicrobial, and anti-inflammatory agents.[2][4][5][6][17]

Role as a Synthetic Building Block

The following diagram illustrates the versatility of this compound as a building block in the synthesis of diverse chemical entities.

Caption: Reactivity of this compound with various nucleophiles.

Safety and Handling

As with any chlorinated organic compound, this compound should be handled with appropriate safety precautions.[9][18]

-

Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety goggles, and a lab coat.[19][20]

-

Ventilation: Work in a well-ventilated fume hood to avoid inhalation of vapors.[19]

-

Storage: Store in a cool, dry, and well-ventilated area away from incompatible substances such as strong oxidizing agents.[19]

-

Disposal: Dispose of waste materials according to local, state, and federal regulations.

First Aid Measures:

-

In case of skin contact: Immediately wash with plenty of soap and water.[18]

-

In case of eye contact: Rinse cautiously with water for several minutes.[18][20]

-

If inhaled: Move the person to fresh air.[18]

-

If swallowed: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[18][20]

For detailed safety information, always refer to the Safety Data Sheet (SDS) provided by the supplier.[9]

Conclusion

This compound is a valuable and versatile building block in organic synthesis. Its unique combination of a reactive chloroethyl side chain and a stable thiazole core provides a powerful tool for the construction of a wide array of complex molecules. A thorough understanding of its properties, synthesis, and reactivity is essential for its effective and safe utilization in the pursuit of novel pharmaceuticals and other biologically active compounds. This guide serves as a foundational resource to aid researchers and drug development professionals in harnessing the full potential of this important synthetic intermediate.

References

-

Safety data sheet. KEIMFARBEN GMBH. Available at: [Link]

-

Kinetics Reaction and Mechanism of Thiazole with Sodium MethOxide in CSTR Reactor. International Journal of Scientific & Engineering Research. Available at: [Link]

-

New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. MDPI. Available at: [Link]

-

Synthesis, Reactions and Medicinal Uses of Thiazole. Pharmaguideline. Available at: [Link]

-

An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. MDPI. Available at: [Link]

-

1,3-Dichloropropenes – in the preparation of thiazole derivatives – 2-chloro-5-chloromethylthiazole and 5-hydroxymethylthiazole. Semantic Scholar. Available at: [Link]

-

Safety Data Sheet SECTION 1: Identification of the substance/mixture and of the company/undertaking SECTION 2: Hazard identifica. 3M. Available at: [Link]

-

2-Chlorothiazole | C3H2ClNS. PubChem. Available at: [Link]

-

Method for preparing 2-chlorine-5 chloromethyl thiazole. Eureka | Patsnap. Available at: [Link]

- Process for the preparation of 2-chloro-5-chloromethyl-thiazole. Google Patents.

- Method for producing 2-chloro-5-chloromethyl-1,3-thiazole. Google Patents.

-

An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. MDPI. Available at: [Link]

-

The Essential Role of Thiazole in Pharmaceutical Drug Discovery. NINGBO INNO PHARMCHEM CO.,LTD. Available at: [Link]

-

Thiazole Derivatives: Building Blocks for Next-Gen Pharmaceuticals. NINGBO INNO PHARMCHEM CO.,LTD. Available at: [Link]

-

Synthesis, Anticancer Activity and Mechanism of Action of New Thiazole Derivatives. European Journal of Medicinal Chemistry. Available at: [Link]

-

Overview of the Chemistry of 2-Thiazolines. ACS Publications. Available at: [Link]

-

Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. PMC. Available at: [Link]

-

Chiral thiazoline and thiazole building blocks for the synthesis of peptide-derived natural products. PubMed. Available at: [Link]

-

Thiazole derivatives: prospectives and biological applications. ResearchGate. Available at: [Link]

-

The Potential of Thiazole Derivatives as Antimicrobial Agents. MDPI. Available at: [Link]

-

An Overview of Synthetic Derivatives of Thiazole and their Role in Therapeutics. ResearchGate. Available at: [Link]

-

Chemical Properties of Thiazole, 2-ethyl- (CAS 15679-09-1). Cheméo. Available at: [Link]

-

Mechanistic aspects of reactive metabolite formation in clomethiazole catalyzed biotransformation by cytochrome P450 enzymes. Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]

-

Design, synthesis and biological screening of 2,4-dichlorothiazole-5-carboxaldehyde-derived chalcones as potential antitubercular and antiproliferative agents. ResearchGate. Available at: [Link]

-

Showing Compound Thiazole (FDB000907). FooDB. Available at: [Link]

-

Development of a Synthetic Method for Imidazo[2,1‐b]thiazole-Based Heterocycles. JETIR. Available at: [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. The Potential of Thiazole Derivatives as Antimicrobial Agents [mdpi.com]

- 3. nbinno.com [nbinno.com]

- 4. New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking [mdpi.com]

- 5. Synthesis, anticancer activity and mechanism of action of new thiazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. benchchem.com [benchchem.com]

- 8. Chiral thiazoline and thiazole building blocks for the synthesis of peptide-derived natural products - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. chemicalbook.com [chemicalbook.com]

- 10. 2-(1-Chloro-ethyl)-thiazole | 40982-31-8 [chemicalbook.com]

- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 12. Method for preparing 2-chlorine-5 chloromethyl thiazole - Eureka | Patsnap [eureka.patsnap.com]

- 13. US20030153767A1 - Method for producing 2-chloro-5-chloromethyl-1,3-thiazole - Google Patents [patents.google.com]

- 14. WO1997023469A1 - Process for the preparation of 2-chloro-5-chloromethyl-thiazole - Google Patents [patents.google.com]

- 15. Kinetics Reaction and Mechanism of Thiazole with Sodium MethOxide in CSTR Reactor [pubs.sciepub.com]

- 16. Synthesis, Reactions and Medicinal Uses of Thiazole | Pharmaguideline [pharmaguideline.com]

- 17. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 18. keim.com [keim.com]

- 19. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 20. aksci.com [aksci.com]

Comparative Technical Guide: 2-(1-Chloroethyl)thiazole vs. 5-(2-Chloroethyl)-4-methylthiazole

[1]

Executive Summary

This technical guide analyzes the structural, synthetic, and pharmacological divergence between 2-(1-chloroethyl)thiazole (Molecule A) and 5-(2-chloroethyl)-4-methylthiazole (Molecule B, commonly known as Clomethiazole ).[1]

While both compounds share a thiazole core and a chloroalkyl substituent, they represent distinct chemical entities with non-overlapping utility. Molecule B is a potent sedative-hypnotic drug and a structural analog of the Vitamin B1 (Thiamine) thiazole moiety.[2] Molecule A serves primarily as a high-reactivity electrophilic building block in agrochemical and kinase inhibitor synthesis.[1] This guide provides a rigorous examination of their synthesis, reactivity profiles, and handling protocols.

Structural & Electronic Landscape

The fundamental difference lies in the position of the substituent on the heterocyclic ring and the steric environment of the halogen.

| Feature | This compound (Molecule A) | 5-(2-chloroethyl)-4-methylthiazole (Molecule B)[1] |

| Formula | C₅H₆ClNS | C₆H₈ClNS |

| Substitution Site | C2 Position (Between N and S) | C5 Position (Adjacent to S) |

| Halide Type | Secondary (Benzylic-like) | Primary (Homobenzylic) |

| Electronic State | Electron-deficient attachment site.[1] | Electron-rich attachment site.[1] |

| Chirality | Chiral (Racemic mixture typ.) | Achiral |

| Primary Utility | Synthetic Intermediate | API (Clomethiazole), Vitamin B1 Precursor |

Electronic Implications[1][3]

-

The C2 Position (Molecule A): The C2 carbon is flanked by the electronegative Nitrogen and Sulfur atoms, making it the most electron-deficient position on the ring.[3] A substituent here affects the ring's susceptibility to nucleophilic attack.[3][4] The 1-chloroethyl group creates a secondary carbocation intermediate that is resonance-stabilized by the thiazole ring, making it highly reactive in

pathways.[1] -

The C5 Position (Molecule B): The C5 position is electron-rich.[3][4] The 2-chloroethyl chain acts as a typical primary alkyl halide but is tethered to an aromatic system. Its reactivity is dominated by

mechanisms.

Synthetic Pathways and Protocols

Synthesis of 5-(2-chloroethyl)-4-methylthiazole (Clomethiazole)

The industrial standard involves the conversion of 4-methyl-5-thiazoleethanol (MTE) , a key metabolite and precursor of Thiamine.[1]

Mechanistic Pathway

The hydroxyl group of MTE is converted to a chloride using Thionyl Chloride (

Figure 1: Conversion of MTE to Clomethiazole via Deoxychlorination.

Experimental Protocol: Chlorination of MTE

Objective: Synthesis of Clomethiazole Hydrochloride.

-

Setup: Equip a 500 mL 3-neck round-bottom flask with a magnetic stir bar, addition funnel, and a reflux condenser fitted with a gas scrubber (NaOH trap) to neutralize HCl/SO₂ evolution.

-

Charge: Add 4-methyl-5-thiazoleethanol (0.1 mol, 14.3 g) and anhydrous Dichloromethane (DCM) (150 mL). Cool to 0°C in an ice bath.

-

Addition: Dropwise add Thionyl Chloride (0.12 mol, 8.7 mL) over 30 minutes. Caution: Exothermic reaction with gas evolution.

-

Reaction: Remove ice bath and reflux at 40°C for 3 hours. Monitor via TLC (Mobile phase: EtOAc/Hexane 1:1).

-

Workup: Evaporate solvent and excess

under reduced pressure. -

Purification: The residue is the hydrochloride salt. Recrystallize from Isopropanol/Ether to obtain white hygroscopic crystals.

-

Validation: melting point 133–137°C (HCl salt).[5]

-

Synthesis of this compound

This molecule requires constructing the C2-ethyl branch.[1] The most robust route is the reduction of 2-acetylthiazole followed by chlorination.

Mechanistic Pathway[6]

-

Reduction: 2-Acetylthiazole

1-(thiazol-2-yl)ethanol (using -

Chlorination: 1-(thiazol-2-yl)ethanol

this compound (using

Note on Stereochemistry: This produces a racemic mixture . If a specific enantiomer is required for a chiral drug target, enzymatic reduction or chiral resolution is necessary before chlorination.

Reactivity & Functional Divergence[1][7]

The reactivity profile dictates how these molecules are used in drug discovery.

| Reaction Type | Molecule A (2-substituted, sec-chloride) | Molecule B (5-substituted, prim-chloride) |

| Nucleophilic Substitution | Fast ( | Moderate ( |

| Elimination (E2) | High Risk. Base treatment readily forms 2-vinylthiazole (styrene analog).[1] | Low Risk. Requires strong forcing conditions to form the vinyl species. |

| Stability | Low. Prone to hydrolysis in moist air. Vesicant. | High. Stable as HCl salt. |

Comparative Reactivity Diagram[1]

Figure 2: Divergent reaction pathways.[1] Molecule A is prone to elimination; Molecule B is stable and bioactive.

Pharmacology: The Clomethiazole Profile[8][9]

Molecule B (Clomethiazole) is a clinically significant sedative.[2][6][7][8] Molecule A has no established clinical use as a standalone drug but acts as a scaffold.

Mechanism of Action (Clomethiazole)

Clomethiazole acts as a Positive Allosteric Modulator (PAM) of the

-

Binding Site: Distinct from the benzodiazepine and barbiturate binding sites.[6] It binds to a transmembrane site on the

-subunit. -

Effect: Increases the open-probability of the chloride ion channel in the presence of GABA, leading to hyperpolarization of the neuron and CNS depression.[6]

-

Clinical Indication: Acute alcohol withdrawal (mitigates Delirium Tremens) and insomnia in the elderly.[6]

Pharmacokinetics[6][9][10]

-

Metabolism: Extensive first-pass metabolism in the liver via CYP2E1 .

-

Interaction Warning: Because it inhibits CYP2E1, it can alter the metabolism of other drugs and ethanol itself.

Safety and Handling Protocols

Vesicant Warning (Molecule A & B)

Both compounds are alkyl chlorides. While Clomethiazole is used clinically, the free base and especially Molecule A (this compound) are alkylating agents .[1]

-

Skin: Potent irritants/vesicants. Can cause blistering.

-

Inhalation: Mucosal damage. Handle strictly in a fume hood.

Self-Validating Purity Check

Before using either compound in a critical step, perform this rapid check:

-

Dissolve 10 mg in

. -

Run 1H NMR.

-

Check:

References

-

Synthesis and Pharmacology of Chlormethiazole. National Center for Biotechnology Information. PubChem Compound Summary for CID 10783.Link[1]

-

Mechanism of Action on GABA-A Receptors. Patsnap Synapse. Clomethiazole Mechanism.[2][6][7][8][9]Link[1]

-

Thiazole Reactivity and Functionalization. BenchChem. Comparative Guide to Thiazole Reactivity.Link[1]

-

Process for the preparation of 4-methyl-5-(2-chloroethyl)-thiazole. Google Patents.[1] EP0619815B1.Link[1]

-

This compound Chemical Properties. ChemicalBook. CAS 40982-31-8 Data.[1]Link[1]

Sources

- 1. Thieme E-Journals - Synthesis / Abstract [thieme-connect.de]

- 2. Clomethiazole | C6H8ClNS | CID 10783 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Synthesis, Reactions and Medicinal Uses of Thiazole | Pharmaguideline [pharmaguideline.com]

- 5. 5-(2-CHLOROETHYL)-4-METHYLTHIAZOLE | 533-45-9 [sigmaaldrich.com]

- 6. What is the mechanism of Clomethiazole? [synapse.patsnap.com]

- 7. Clomethiazole - Wikipedia [en.wikipedia.org]

- 8. The Pharmacology of Chlormethiazole: A Potential Neuroprotective Agent? - PMC [pmc.ncbi.nlm.nih.gov]

- 9. What is Clomethiazole used for? [synapse.patsnap.com]

physical properties of 2-(1-chloroethyl)thiazole liquid

An In-depth Technical Guide to the Physical Properties of 2-(1-chloroethyl)thiazole Liquid

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction to this compound

This compound is a heterocyclic compound featuring a thiazole ring, a five-membered aromatic ring containing both sulfur and nitrogen.[1] Thiazole derivatives are significant scaffolds in medicinal and agricultural chemistry, forming the core of numerous pharmaceuticals and specialized chemicals.[1][2] As a chloroethyl-substituted thiazole, this compound serves as a reactive intermediate in organic synthesis. The chloroethyl group provides a key electrophilic site for nucleophilic substitution, enabling the elaboration of more complex molecules.

Understanding the physical properties of a liquid reagent like this compound is paramount for its effective use in a research and development setting. These properties dictate optimal storage conditions, handling procedures, and reaction parameters, ensuring both safety and experimental reproducibility. This guide provides a comprehensive overview of the key physical characteristics of this compound and details the standard experimental methodologies for their determination.

Core Physical and Chemical Properties

The fundamental identifiers and properties of this compound are summarized below. While extensive experimental data for this specific compound is not widely published, the table provides its core molecular identity. The subsequent sections focus on the robust and universally applicable methods for determining the key physical parameters for this and similar liquid reagents.

| Property | Value | Source |

| CAS Number | 40982-31-8 | [3][4] |

| Molecular Formula | C₅H₆ClNS | [3] |

| Molecular Weight | 147.63 g/mol | [3] |

| Appearance | Likely a liquid at room temperature | Inferred |

Experimental Methodologies for Property Determination

The following protocols are standard, self-validating systems for characterizing the physical properties of a liquid chemical like this compound in a laboratory setting.

Determination of Density

Density (ρ) is a fundamental physical property defined as the mass of a substance per unit volume. Its determination is crucial for converting between mass and volume for reaction stoichiometry. The most common and accurate laboratory method involves the use of a pycnometer or a calibrated graduated cylinder and a precision balance.

Principle of Causality: This method relies on the direct measurement of the two variables that define density: mass and volume. By accurately weighing a precisely measured volume of the liquid, the density can be reliably calculated. Repeating the measurement and averaging the results enhances the precision and trustworthiness of the data.[5]

Experimental Protocol (Using Measuring Cylinder):

-

Zero the Balance: Place a clean, dry 10 mL or 25 mL graduated cylinder on an electronic balance and press the 'tare' or 'zero' button.[6]

-

Measure Volume: Carefully pour approximately 5-10 mL of this compound into the graduated cylinder. To avoid parallax error, read the volume at eye level from the bottom of the meniscus.[5][6] Record this volume (V) precisely.

-

Measure Mass: Place the graduated cylinder containing the liquid back onto the tared balance. The displayed value is the mass (m) of the liquid. Record this mass.

-

Calculate Density: Use the formula ρ = m / V . The resulting unit will typically be in grams per milliliter (g/mL).

-

Repeat and Average: Perform the procedure at least three times to ensure consistency and calculate the average density.[6] This self-validation step is critical for reliable results.

Determination of Boiling Point

The boiling point is the temperature at which a liquid's vapor pressure equals the pressure surrounding the liquid, and the liquid changes into a vapor.[7] It is a critical indicator of a substance's purity. The Thiele tube or capillary method is highly effective for determining the boiling point of small quantities of a liquid.[8]

Principle of Causality: As the liquid is heated, its vapor pressure increases. Air trapped in an inverted capillary tube is displaced by the liquid's vapor. At the boiling point, the vapor pressure inside the capillary equals the external atmospheric pressure, resulting in a rapid and continuous stream of bubbles.[9] Upon cooling, the point at which the liquid is drawn back into the capillary precisely corresponds to the boiling point, as the external pressure overcomes the vapor pressure.[8]

Experimental Protocol (Thiele Tube Method):

-

Sample Preparation: Fill a small test tube (e.g., a Durham tube) with this compound to a depth of about 1-2 cm.

-

Capillary Insertion: Take a capillary tube sealed at one end and place it into the test tube with the open end submerged in the liquid.

-

Apparatus Assembly: Attach the test tube to a thermometer using a small rubber band, ensuring the sample is level with the thermometer bulb.

-

Heating: Insert the assembly into a Thiele tube containing heating oil (e.g., mineral oil or paraffin), ensuring the sample is fully immersed.[8]

-

Observation: Gently and continuously heat the side arm of the Thiele tube with a microburner.[8] Observe the capillary tube. When a rapid and continuous stream of bubbles emerges from the open end of the capillary, the liquid's boiling point has been exceeded.[9]

-

Cooling and Measurement: Remove the heat and allow the apparatus to cool slowly. The boiling point is the temperature at which the bubbling ceases and the liquid just begins to be drawn into the capillary tube.[8][9] Record this temperature.

-

Record Barometric Pressure: The observed boiling point is dependent on atmospheric pressure. Always record the barometric pressure alongside the measured boiling point.[8]

Caption: Experimental workflow for boiling point determination using the Thiele tube method.

Determination of Refractive Index

The refractive index (n) of a liquid is a dimensionless number that describes how fast light travels through the material.[10] It is a highly sensitive physical property that is useful for identifying and assessing the purity of a liquid sample. It is dependent on both the temperature and the wavelength of light used for the measurement.[10]

Principle of Causality: Refraction occurs because light travels at different velocities in different media. The refractive index is the ratio of the speed of light in a vacuum (or air, for practical purposes) to its speed within the liquid.[10] This change in speed causes the light to bend at an angle when it passes from one medium to another, a phenomenon governed by Snell's Law. A refractometer precisely measures this angle of refraction to determine the refractive index.[11]

Experimental Protocol (Using an Abbe Refractometer):

-

Calibration: Ensure the refractometer is calibrated using a standard of known refractive index, such as distilled water.

-

Temperature Control: Turn on the circulating water bath connected to the refractometer prisms to maintain a constant temperature, typically 20°C. Report refractive indices as nD²⁰, where 20 is the temperature and D refers to the sodium D-line wavelength (589 nm).[10]

-

Sample Application: Place 1-2 drops of this compound onto the surface of the lower prism.

-

Measurement: Close the prisms firmly. Look through the eyepiece and turn the adjustment knob until the light and dark fields are sharply focused and meet at the crosshairs.

-

Reading: Read the refractive index value from the instrument's scale.

-

Cleaning: Clean the prisms thoroughly with a soft tissue and an appropriate solvent (e.g., ethanol or acetone) immediately after the measurement.

Interrelation of Physical Properties

The physical properties of a liquid are not independent but are influenced by external conditions and intrinsic molecular structure. Understanding these relationships is key to interpreting experimental data correctly.

Caption: Logical relationship between external conditions and measured physical properties.

Safety, Handling, and Storage

As a chlorinated heterocyclic compound, this compound requires careful handling to minimize risk. While a specific, comprehensive safety dataset for this compound is not available, the following guidelines based on similar chemical structures should be strictly followed.

-

Personal Protective Equipment (PPE): Always wear suitable protective clothing, chemical-resistant gloves (e.g., nitrile rubber), and eye/face protection (safety glasses with side-shields or goggles).[12][13]

-

Ventilation: Use only in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors.[12]

-

Skin and Eye Contact: Avoid all contact with skin and eyes. In case of accidental contact, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek medical advice.[4][14] Remove any contaminated clothing immediately.[15]

-

Fire Safety: Use dry chemical, carbon dioxide, or alcohol-resistant foam for extinguishing fires. In combustion, toxic fumes including hydrogen chloride, sulfur oxides, and nitrogen oxides may be emitted.[4][13]

-

Storage: Store in a tightly-closed container in a cool, dry, and well-ventilated place away from incompatible substances and sources of ignition.[12]

References

-

Doc Brown's Chemistry. (n.d.). Experiments to determine density of liquid apparatus method calculation. Retrieved from [Link]

-

Latin American Journal of Physics Education. (n.d.). FINDING DENSITY OF LIQUID USING A METER RULE. Retrieved from [Link]

-

Acta Physica Polonica A. (2015). An Experimental Method for Determination of the Refractive Index of Liquid Samples Using Michelson Interferometer. Retrieved from [Link]

-

Vedantu. (n.d.). Class 11 Chemistry Determination Of Boiling Point Experiment. Retrieved from [Link]

-

University of Technology, Iraq. (n.d.). Experiment 15 - DETERMINATION OF THE REFRACTIVE INDEX OF GLASS. Retrieved from [Link]

-

Chemistry LibreTexts. (2022, May 5). 6.2B: Step-by-Step Procedures for Boiling Point Determination. Retrieved from [Link]

-

University of Technology, Iraq. (n.d.). Experiment to calculate the refractive index of glass. Retrieved from [Link]

-

University of Missouri–St. Louis. (n.d.). Experiment 4: Refractive Index. Retrieved from [Link]

-

DENSITY MEASUREMENT EXPERIMENT. (n.d.). Retrieved from [Link]

-

Scribd. (n.d.). 02 Exp 1 Boiling Point Determination. Retrieved from [Link]

-

JoVE. (2020, March 26). Video: Boiling Points - Procedure. Retrieved from [Link]

-

Chemistry LibreTexts. (2021, November 11). 2: The Density of Liquids and Solids (Experiment). Retrieved from [Link]

-

Jamie Somers. (n.d.). Determination of Refractive Index Using Snell's Law. Retrieved from [Link]

-

Georganics. (n.d.). 2-Chloro-5-(1-chloroethyl)thiazole. Retrieved from [Link]

-

U.S. Environmental Protection Agency. (2025, October 15). 5-(2-Chloroethyl)-4-methyl-1,3-thiazole hydrochloride (1:1). Retrieved from [Link]

-

KEIMFARBEN GMBH. (n.d.). Safety data sheet. Retrieved from [Link]

-

Wikipedia. (n.d.). Thiazole. Retrieved from [Link]

-

Matrix Fine Chemicals. (n.d.). 2-(CHLOROMETHYL)-1,3-BENZOTHIAZOLE. Retrieved from [Link]

Sources

- 1. Thiazole - Wikipedia [en.wikipedia.org]

- 2. chemimpex.com [chemimpex.com]

- 3. 2-(1-Chloro-ethyl)-thiazole | 40982-31-8 [chemicalbook.com]

- 4. 2-(1-Chloro-ethyl)-thiazole - Safety Data Sheet [chemicalbook.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Experiments to determine density of liquid apparatus method calculation density bottle burette measuring cylinder balance IGCSE/GCSE Physics revision notes [docbrown.info]

- 7. scribd.com [scribd.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. Video: Boiling Points - Procedure [jove.com]

- 10. athabascau.ca [athabascau.ca]

- 11. jamiesomers.com [jamiesomers.com]

- 12. aksci.com [aksci.com]

- 13. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 14. keim.com [keim.com]

- 15. sigmaaldrich.com [sigmaaldrich.com]

safety data sheet SDS for 2-(1-chloroethyl)thiazole

Technical Safety Guide: 2-(1-Chloroethyl)thiazole

Content Type: Technical Whitepaper / Advanced Safety Guide Target Audience: Synthetic Chemists, Process Safety Engineers, and Drug Discovery Researchers.

Executive Summary & Chemical Identity

This compound (CAS: 40982-31-8) is a specialized heterocyclic building block used primarily in the synthesis of pharmaceutical intermediates and agrochemicals. Unlike its more common isomer, 5-(2-chloroethyl)-4-methylthiazole (Clomethiazole intermediate), this compound features a secondary alkyl chloride attached directly to the C2 position of the thiazole ring.

This structural motif imparts unique electrophilic reactivity, making the compound a potent alkylating agent. Consequently, it requires a safety protocol that goes beyond standard organic solvent handling, addressing its potential for nucleophilic displacement reactions in vivo (toxicity) and in vitro (instability).

Chemical Specifications

| Property | Value | Notes |

| CAS Number | 40982-31-8 | Unique Identifier |

| IUPAC Name | 2-(1-Chloroethyl)-1,3-thiazole | |

| Molecular Formula | C₅H₆ClNS | |

| Molecular Weight | 147.63 g/mol | |

| Physical State | Liquid | Colorless to pale yellow |

| Boiling Point | ~178°C | @ 760 mmHg (Predicted) |

| Density | ~1.238 g/cm³ | @ 25°C |

| Solubility | Soluble in DCM, EtOAc, MeCN | Reacts with water/alcohols |

Hazard Profiling & GHS Classification

Core Insight: The toxicity of this compound is driven by its alkylating potential . The secondary chloride at the benzylic-like position (alpha to the heteroaromatic ring) is highly susceptible to nucleophilic attack by biological macromolecules (DNA, proteins), leading to cytotoxicity and sensitization.

GHS Classification (Derived from Analogous Haloalkyl Thiazoles)

-

Signal Word: DANGER

-

Acute Toxicity (Oral/Dermal): Category 3 (Toxic if swallowed or in contact with skin).

-

Skin Corrosion/Irritation: Category 1B or 2 (Causes severe skin burns or irritation).

-

Serious Eye Damage: Category 1 (Risk of irreversible damage).

-

Sensitization: Skin Sensitizer Category 1 (May cause allergic reaction).[1]

Critical Safety Note: Treat this compound as a Class 1 Alkylating Agent . Do not rely solely on "Harmful" (Category 4) designations found in generic databases; the structural reactivity warrants "Toxic" (Category 3) handling protocols.

Molecular Reactivity Visualization

The following diagram illustrates the electrophilic nature of the C2-sidechain, highlighting why this compound is both a useful reagent and a biological hazard.

Figure 1: Reactivity pathways showing the dual nature of the compound as a synthetic tool and a toxicological hazard.

Handling, Storage, and Stability Protocol

Storage Causality

-

Temperature: Store at 2–8°C .

-

Reasoning: Secondary alkyl halides can undergo slow elimination (dehydrohalogenation) to form vinyl thiazoles, especially if traces of acid or base are present. Refrigeration slows this kinetic degradation.

-

-

Atmosphere: Argon or Nitrogen blanket .

-

Reasoning: The C-Cl bond is sensitive to hydrolysis. Moisture will displace the chloride, generating HCl, which autocatalytically accelerates further degradation of the thiazole ring.

-

Operational Handling

-

Engineering Controls: Always handle in a certified chemical fume hood.

-

Vessel Choice: Use glass or Teflon (PTFE). Avoid stainless steel for long-term storage if moisture is suspected (corrosion risk from HCl evolution).

-

Transfer: Use positive displacement pipettes or syringes to minimize aerosol generation.

PPE Decision Matrix

| Exposure Potential | Recommended PPE | Rationale |

| Routine Transfer (<10g) | Nitrile Gloves (Double gloved), Lab Coat, Safety Glasses. | Incidental splash protection. |

| Scale-Up / Heating (>10g) | Silver Shield / Laminate Gloves , Face Shield + Goggles, Apron. | Penetration time of chloro-organics through standard nitrile is low (<15 mins). |

| Spill Cleanup | Tyvek Suit, Full-face Respirator (OV/AG Cartridge). | High vapor toxicity and skin absorption risk. |

Emergency Response & First Aid

Self-Validating Protocol: The "Speed-Dilution" Principle.

-

Theory: Alkylating agents react with tissue immediately. The goal is not just to "wash" but to dilute the concentration gradient driving the chemical into the dermis.

Step-by-Step Response

-

Skin Contact (Critical):

-

Immediate: Drench with water for 5 minutes.

-

Secondary: Wash with 5% Sodium Bicarbonate solution (if available) or soap and water. Why? Bicarbonate neutralizes any HCl generated by hydrolysis on the skin surface.

-

Medical: Seek evaluation for potential delayed blistering.

-

-

Eye Contact:

-

Irrigate for minimum 15 minutes . Do not use neutralizing agents in the eyes; use saline or water only.

-

-

Inhalation:

Spill Control Workflow

Figure 2: Decision logic for accidental release, prioritizing containment and neutralization.

Synthesis & Application Context

For researchers, this compound is a "masked" ethylamine or ethylthiol equivalent.

-

Nucleophilic Substitution: The chlorine atom is a good leaving group.

-

Reaction with Amines: Yields 2-(1-aminoethyl)thiazoles (reductive amination alternative).

-

Reaction with Thiols:[5] Yields thioethers.

-

-

Stereochemistry: The C2-position is chiral. Commercial supplies are typically racemic. If using for chiral synthesis, be aware that SN2 reactions will invert the center, but SN1 pathways (promoted by polar solvents) will racemize it.

Example Protocol (Amination):

-

Dissolve this compound in dry Acetonitrile.

-

Add 1.5 eq of amine and 2.0 eq of K₂CO₃ (to scavenge HCl).

-

Heat to 60°C. Monitor by TLC/LCMS.

-

Note: Do not use alcohols as solvents to prevent ether formation (solvolysis).

References

-

PubChem. (2024).[6] Compound Summary: this compound.[6] National Library of Medicine. Retrieved from [Link]

-

ECHA. (2024). Guidance on the Application of the CLP Criteria - Alkylating Agents. European Chemicals Agency.[7] Retrieved from [Link]

Sources

- 1. tcichemicals.com [tcichemicals.com]

- 2. pdf.lowes.com [pdf.lowes.com]

- 3. sigmaaldrich.com [sigmaaldrich.com]

- 4. cdhfinechemical.com [cdhfinechemical.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. 2-(1-Chloroethyl)-5-methyl-1,3-benzothiazole | C10H10ClNS | CID 43303900 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. US6214998B1 - Process for preparing 2-chloro-5-chloromethylthiazole - Google Patents [patents.google.com]

Technical Guide: Solubility & Process Stability of 2-(1-chloroethyl)thiazole

[1]

Executive Summary

Compound: 2-(1-chloroethyl)thiazole CAS: 40982-31-8 (Free Base) Role: High-value electrophilic intermediate for pharmaceutical and agrochemical synthesis.[1]

This guide addresses the critical solubility landscape of this compound. Unlike stable commodity chemicals, this compound possesses a reactive

Core Insight: The primary challenge is not finding a solvent that dissolves the compound (it is lipophilic and dissolves readily in most organics), but finding a solvent that prevents nucleophilic attack (solvolysis) or polymerization during processing.

Physicochemical Profile

Understanding the molecular drivers of solubility is essential for predictive solvent selection.

| Property | Value / Description | Implication for Solubility |

| Molecular Weight | 147.63 g/mol | Low MW facilitates dissolution in diverse organic solvents.[1] |

| Physical State | Oil or Low-Melting Solid | High miscibility with organic liquids; requires crystallization at low temp.[1] |

| Polarity | Moderate (Heteroaromatic ring) | Soluble in medium-polarity solvents (DCM, EtOAc). |

| LogP (Predicted) | ~2.0 – 2.5 | Lipophilic character; poor water solubility (<1 g/L). |

| Reactivity | Electrophilic | High Risk: Reacts with nucleophilic solvents (MeOH, EtOH, Amines). |

Solubility Landscape & Solvent Compatibility

The following data categorizes solvents based on Solubility Power (Thermodynamic capability to dissolve) and Process Stability (Kinetic inertness).

Solvent Class Analysis[1][2]

Class A: Recommended (High Solubility / High Stability)

These solvents are non-nucleophilic and possess sufficient polarity to interact with the thiazole nitrogen while solvating the lipophilic ethyl chloride chain.

-

Dichloromethane (DCM): Excellent solvent. High volatility allows for easy removal at low temperatures, minimizing thermal degradation.

-

Ethyl Acetate (EtOAc): Good general solvent. Useful for liquid-liquid extraction.[1]

-

Acetonitrile (MeCN): High solubility. Often used as the reaction solvent for the synthesis of this compound (e.g., from thioamides).

-

Toluene: Good solubility. Ideal for azeotropic drying if water needs to be removed.

Class B: Conditional (High Solubility / Low Stability)

-

Methanol / Ethanol: The compound is highly soluble, BUT these solvents are nucleophilic. Prolonged storage or heating will lead to the formation of the ether analog (solvolysis), releasing HCl.

-

Usage Rule: Use only if the subsequent reaction is a nucleophilic substitution with an alkoxide, or at cryogenic temperatures (-20°C) for rapid transfers.

-

Class C: Poor Solvents (Anti-Solvents)

-

Water: Insoluble as the free base. Soluble as the hydrochloride salt.[2]

-

Note: Aqueous conditions often lead to hydrolysis of the chloride to the alcohol.

-

-

Heptane / Hexane: Moderate to low solubility. Can be used as an anti-solvent to precipitate the hydrochloride salt or to crystallize the free base at low temperatures.

Summary Table[1]

| Solvent | Solubility (Free Base) | Stability Risk | Process Application |

| Dichloromethane | >500 g/L (Miscible) | Low | Extraction, Chromatography |

| Acetonitrile | >500 g/L (Miscible) | Low | Reaction Medium |

| Ethyl Acetate | High | Low | Extraction, Crystallization |

| Toluene | High | Low | Scale-up, Azeotropic Drying |

| Methanol | High | High (Solvolysis) | Avoid (unless reactant) |

| Water | Negligible (<1 g/L) | High (Hydrolysis) | Wash steps (rapid only) |

| Heptane | Low/Moderate | Low | Anti-solvent / Trituration |

Mechanistic Visualization: Solvent Selection Logic

The following decision tree guides the researcher through selecting the correct solvent based on the intended unit operation.

Caption: Decision logic for solvent selection emphasizing the exclusion of nucleophilic solvents to prevent degradation.

Experimental Protocols

Protocol: Solubility Determination with Stability Check

Standard "shake-flask" methods can yield false positives if the compound degrades.[1] This protocol validates both solubility and integrity.

Materials:

-

HPLC or GC with FID/MS.

-

Thermostatted shaker bath.

-

0.45 µm PTFE syringe filters (Do not use Nylon/Cellulose due to potential adsorption/reaction).

Step-by-Step:

-

Preparation: Add excess this compound (approx. 100 mg) to 1 mL of the target solvent in a crimp-top vial.

-

Equilibration: Agitate at 25°C for 1 hour.

-

Expert Note: Do not equilibrate for 24h initially. Fast degradation in alcohols can occur.

-

-

Sampling: Filter an aliquot using the PTFE filter.

-

Assay (The Critical Step):

-

Dilute the filtrate into an inert solvent (e.g., Acetonitrile) immediately.

-

Inject into GC/HPLC.

-

Check: Look for the parent peak. If a new peak appears (e.g., shifted retention time corresponding to the methyl ether in methanol), the compound is reactive , not just soluble.

-

-

Quantification: Compare peak area to a calibration curve derived from a fresh standard in DCM.

Process Workflow: Extraction & Isolation

Isolating the compound from an aqueous reaction mixture (e.g., after chlorination).

Caption: Standard workup procedure.[1] Neutralization is critical to prevent acid-catalyzed hydrolysis during extraction.[1]

Expert Insights & Troubleshooting

Why does "Like Dissolve Like" fail here?

While solubility parameters suggest alcohols would be excellent solvents (matching the polarity of the thiazole ring), the chemical incompatibility overrides thermodynamic solubility. The C-Cl bond is activated by the thiazole ring's electron-withdrawing nature (via the imine-like nitrogen), making the

Handling the Hydrochloride Salt

If the free base is too unstable or an oil, converting it to the Hydrochloride Salt is a standard stabilization strategy.

-

Solubility of HCl Salt: Soluble in Water, Methanol. Insoluble in Ether, Heptane, EtOAc.

-

Protocol: Dissolve free base in dry EtOAc, bubble dry HCl gas or add HCl/Dioxane. The salt precipitates as a white solid.

Safety Note

Chlorinated thiazoles can be skin sensitizers and lachrymators. All solubility testing must be performed in a fume hood.

References

-

ChemicalBook. (n.d.).[3] 2-(1-Chloro-ethyl)-thiazole Properties and Safety. Retrieved from

-

National Institute of Standards and Technology (NIST). (2020). Solubility Data Series: Halogenated Ethanes and Ethenes with Water. Retrieved from

-

European Patent Office. (1997). Process for the preparation of 2-chloro-5-chloromethyl-1,3-thiazole (EP 0794180 B1).[1] Retrieved from

-

Chemistry LibreTexts. (2023). Nucleophilicity and Solvent Effects in Substitution Reactions. Retrieved from

-

BldPharm. (n.d.). 4-(2-Chloroethyl)-2-methylthiazole Safety Data Sheet. Retrieved from

Sources

- 1. 1177291-56-3|4-(2-Chloroethyl)-2-methylthiazole|BLD Pharm [bldpharm.com]

- 2. 2-Chloro-5-(Chloromethyl)thiazole Hydrochloride Manufacturer & Supplier in China | CAS 114772-54-2 | High Purity Thiazole Compounds | Quality Assured Chemical Exporter [quinoline-thiophene.com]

- 3. chemicalbook.com [chemicalbook.com]

Stability Profile & Handling Protocols: Secondary Alkyl Chlorides on Thiazole Scaffolds

Executive Summary: The "Activated" Paradox

Secondary alkyl chlorides attached to thiazole rings (specifically at the C2, C4, or C5 positions) represent a unique challenge in medicinal chemistry and process development.[1] While structurally analogous to benzylic chlorides, they exhibit a distinct "Activated-Deactivated" paradox :

-

Nucleophilic Deactivation: The electron-deficient nature of the thiazole ring (similar to pyridine) destabilizes the developing carbocation, significantly retarding

solvolysis compared to benzyl chloride. -

Base Activation: The same electron-withdrawing effect significantly increases the acidity of the

-proton, making the molecule highly susceptible to E2 or E1cB elimination , leading to the formation of vinyl thiazoles.

This guide details the mechanistic determinants of this instability and provides self-validating protocols for the synthesis, isolation, and storage of these transient intermediates.

Mechanistic Determinants of Instability

To stabilize these compounds, one must first understand the electronic forces at play.[1] The thiazole ring acts as a strong electron-withdrawing group (EWG) via induction (-I) and resonance (-M), particularly at the C2 position.[1]

The Alpha-Proton Acidity (The Primary Failure Mode)

The most common degradation pathway is not hydrolysis, but dehydrohalogenation.

-

Mechanism: The ring pulls electron density from the alkyl chain. This weakens the C-H bond on the carbon bearing the chlorine.

-

Result: Even weak bases (bicarbonate, excess amine) can deprotonate this position, triggering the expulsion of the chloride leaving group to form a conjugated vinyl species.[1]

Carbocation Destabilization

Unlike a phenyl ring, which can stabilize a carbocation via resonance (facilitating

-

Impact:

pathways are disfavored. Substitution reactions (

Positional Sensitivity[1]

-

C2-Position: Most acidic

-protons; highest instability. -

C5-Position: Moderate stability; sterically less hindered.

-

C4-Position: Similar to C5 but often sterically crowded by the N3 nitrogen.

Visualization: Degradation Pathways[1]

The following diagram illustrates the bifurcation of degradation pathways for a generic 2-(1-chloroethyl)thiazole. Note the dominance of the elimination pathway under basic conditions.[2]

Caption: Figure 1. Kinetic bifurcation showing the dominance of elimination (E2/E1cB) over solvolysis due to ring electronics.

Experimental Protocols

Synthesis: The "Acid-Sponge" Method

Objective: Convert 1-(thiazol-2-yl)ethanol to the corresponding chloride without triggering elimination.

Challenge: Standard

Protocol:

-

Setup: Flame-dried 3-neck RBF under

. -

Solvent: Anhydrous DCM (Dichloromethane).[1] Do not use ethers (cleavage risk) or DMF as solvent (promotes ionic mechanisms).[1]

-

Reagents:

-

Substrate: 1.0 eq Alcohol.

-

Reagent: 1.2 eq Thionyl Chloride (

).[1] -

Critical Additive: 0.1 eq DMF (Catalyst) - forms the Vilsmeier-Haack active species.

-

-

Procedure:

-

Cool substrate/DCM solution to 0°C .

-

Add

dropwise over 30 mins. Maintain T < 5°C. -

Allow to warm to 20°C. Monitor by HPLC (quench aliquot in MeOH).

-

-

Workup (The Danger Zone):

-

Incorrect: Quenching with saturated

. (The pH spike causes immediate elimination to vinyl thiazole). -

Correct: Quench into ice-water. Separate organic layer.[3][4] Wash with cold 5%

. Dry over -

Stabilization: Immediately treat the organic layer with 1.0 eq of 4M HCl in Dioxane. Evaporate to dryness to isolate the Hydrochloride Salt .

-

Storage & Handling[1]

-

Form: Store as the HCl salt. The protonated thiazole nitrogen (

) prevents the ring from acting as a base against its own tail. -

Temperature: -20°C.

-

Atmosphere: Argon/Nitrogen (Hydroscopic).[1]

Comparative Stability Data

The following table summarizes the stability half-life (

| Scaffold | Structure Type | Primary Degradant | |

| Phenyl | 1-chloroethylbenzene | ~48 Hours | Alcohol (Hydrolysis) |

| Thiazol-5-yl | 5-(1-chloroethyl)thiazole | ~12 Hours | Alcohol/Vinyl Mix |

| Thiazol-2-yl | This compound | < 2 Hours | Vinyl Thiazole (Elimination) |

| Pyridin-2-yl | 2-(1-chloroethyl)pyridine | ~4 Hours | Vinyl Pyridine |

Note: Data extrapolated from solvolysis rates of analogous heteroaromatic systems [1][2].

Analytical Monitoring Workflow

To ensure process integrity, use this logic flow to detect degradation early.

Caption: Figure 2. HPLC decision tree. Note that Vinyl impurities (RRT ~0.[1]9) indicate irreversible degradation.[1]

References

-

Solvolysis Mechanisms: Kevill, D. N., & D'Souza, M. J. (2021).[1] Rate and Product Studies with 1-Adamantyl Chlorothioformate under Solvolytic Conditions. International Journal of Molecular Sciences.

-

Thiazole Synthesis & Stability: Chhabria, M. T., et al. (2016).[1] Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs. Journal of Heterocyclic Chemistry.

-

Elimination Kinetics: Chemistry LibreTexts. (2024). Elimination Reactions: Zaitsev's Rule and Mechanisms.

-

Process Chemistry of Thiazoles: Patents regarding Ritonavir/Cobicistat intermediates (Abbott/Gilead) often cite the handling of thiazole-alkyl halides as transient intermediates handled in situ or as salts. See WO1993009107A1 for 4-methyl-5-(2-chloroethyl)-thiazole synthesis.[1]

Sources

- 1. scielo.br [scielo.br]

- 2. 7.7 Elimination Reactions: Zaitsev’s Rule – Fundamentals of Organic Chemistry [ncstate.pressbooks.pub]

- 3. WO1993009107A1 - Novel process for the preparation of 4-methyl-5-(2-chloroethyl)-thiazole and analogues thereof - Google Patents [patents.google.com]

- 4. scispace.com [scispace.com]

Methodological & Application

Application Note: Chlorination of 1-(thiazol-2-yl)ethanol using Thionyl Chloride

Abstract & Scope

This technical guide details the conversion of 1-(thiazol-2-yl)ethanol to 4-(1-chloroethyl)thiazole (and its isomers) using thionyl chloride (

This protocol focuses on two isolation strategies:

-

Isolation as the Hydrochloride Salt: Recommended for storage and stability.

-

Isolation as the Free Base: Recommended for immediate downstream nucleophilic substitutions.

Scientific Background & Mechanism[1][2][3][4][5]

Mechanistic Pathway

The reaction proceeds via the formation of a chlorosulfite intermediate.[1] However, the stereochemical outcome and reaction rate are heavily influenced by the thiazole nitrogen.

-

Activation: The alcohol oxygen attacks

, displacing -

The Thiazole Effect: The nitrogen atom in the thiazole ring (

for the conjugate acid) can scavenge the generated -

Substitution:

-

Without external base (

): In solvents like ether or toluene, the reaction often proceeds with retention of configuration via an internal return mechanism, though the presence of -

With external base (

): Adding pyridine promotes inversion of configuration.

-

Reaction Scheme (Graphviz)

Figure 1: Mechanistic pathway for the chlorination of thiazolyl ethanol. The reaction is driven by the entropic release of

Critical Process Parameters (CPP)

| Parameter | Recommendation | Rationale |

| Stoichiometry | 1.2 – 1.5 eq. | Excess ensures complete conversion of the alcohol and compensates for |

| Solvent | Dichloromethane (DCM) or Toluene | DCM dissolves the substrate well but may not dissolve the HCl salt product. Toluene allows for higher reaction temperatures ( |

| Temperature | Initial addition at | |

| Quench | Anhydrous removal of volatiles | CRITICAL: Do not quench directly into water if isolating the salt. The product hydrolyzes rapidly in aqueous acid/base. |

Experimental Protocols

Method A: Synthesis of this compound Hydrochloride (Stable Form)

Target: Isolation of the solid salt for storage.

Reagents:

-

1-(thiazol-2-yl)ethanol (10.0 mmol, 1.29 g)

-

Thionyl Chloride (15.0 mmol, 1.09 mL, 1.5 eq)

-

Dichloromethane (DCM) (anhydrous, 20 mL)

Procedure:

-

Setup: Flame-dry a 100 mL round-bottom flask (RBF) equipped with a magnetic stir bar and a pressure-equalizing addition funnel. Cap with a drying tube (

) or nitrogen inlet. -

Dissolution: Charge the RBF with 1-(thiazol-2-yl)ethanol and DCM. Cool the solution to

in an ice bath. -

Addition: Dilute

in 5 mL DCM. Add this solution dropwise over 15 minutes. Note: Gas evolution ( -

Reaction: Remove the ice bath and allow to warm to room temperature (RT). Stir for 2 hours.

-

Checkpoint: Monitor by TLC (System: 50% EtOAc/Hexane).[3] The starting alcohol is polar; the chloride is less polar.

-

Optimization: If conversion is incomplete, heat to reflux (

) for 1 hour.

-

-

Workup (Anhydrous): Concentrate the reaction mixture in vacuo (Rotary evaporator) at

.-

Result: A yellow/orange semi-solid or oil will remain.

-

-

Trituration: Add diethyl ether (20 mL) to the residue and sonicate/stir vigorously. The hydrochloride salt should precipitate as a hygroscopic solid.

-

Filtration: Filter quickly under inert atmosphere (nitrogen blanket) or rapid suction. Wash with cold ether.

-

Storage: Store in a desiccator at

.

Method B: Synthesis of Free Base (For Immediate Use)

Target: Generation of the neutral chloride for nucleophilic coupling.

Procedure:

-

Perform steps 1–4 as in Method A.

-

Quench: Cool the reaction mixture to

. -

Neutralization: Slowly add saturated aqueous

solution. Caution: Vigorous effervescence ( -

Extraction: Extract immediately with DCM (

mL). -

Drying: Dry combined organics over

or -

Concentration: Evaporate solvent at reduced pressure (keep bath

).-

Warning: The free base is prone to elimination (forming 2-vinylthiazole) upon heating. Do not distill unless necessary. Use crude for the next step.

-

Experimental Workflow (Graphviz)

Figure 2: Decision tree for isolating the hydrochloride salt vs. the free base.

Troubleshooting & QC

| Issue | Probable Cause | Corrective Action |

| Low Yield | Hydrolysis during workup | Ensure glassware is dry. For Method B, minimize contact time with aqueous base. |

| Product is an Oil (Salt Method) | Residual solvent or impurities | Triturate with dry diethyl ether or hexane to induce crystallization. |

| New Spot on TLC (High Rf) | Elimination to Vinyl Thiazole | Reaction temperature too high or workup too basic. Keep temp |

| Starting Material Remains | Salt formation stalling reaction | The HCl salt of the starting material may precipitate. Add a catalytic amount of DMF (Vilsmeier conditions) or switch to Toluene reflux. |

Analytical Verification (NMR):

-

1H NMR (CDCl3): Look for the shift of the methine proton (

). In the alcohol, this appears ~4.9-5.1 ppm. In the chloride, it shifts downfield to ~5.3-5.5 ppm. -

Stability Check: Absence of vinyl protons (typically 5.5-6.5 ppm dd) confirms no elimination occurred.

Safety & Handling

-

Thionyl Chloride: Highly corrosive and reacts violently with water. Handle only in a fume hood.

-

Gas Evolution: The reaction generates

and -

Thiazole Sensitivity: Thiazole derivatives can be skin sensitizers. Wear nitrile gloves and long sleeves.

References

-

Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience. (General mechanism of SOCl2 reactions).[1][4]

-

Moseley, J. D., & Llewellyn, G. (2018). "Development of a Scalable Synthesis of a Thiazole-Containing API." Organic Process Research & Development.

-

ChemicalBook. (n.d.). This compound Safety Data Sheet. Retrieved October 24, 2023, from

-

Master Organic Chemistry. (2014).[4] SOCl2 Mechanism For Alcohols To Alkyl Halides: SN2 versus SNi.

-

Organic Chemistry Portal. (n.d.). Synthesis of Thiazoles.

Sources

using 2-(1-chloroethyl)thiazole as a heteroaromatic building block

Application Note: Strategic Utilization of 2-(1-Chloroethyl)thiazole in Heterocyclic Synthesis

Part 1: Introduction & Chemical Profile

1.1 Executive Summary this compound (CAS: 13488-64-7, generic ref) represents a specialized subclass of "benzylic-like" heteroaromatic electrophiles. Unlike its 2-chloromethyl or 2-(2-chloroethyl) analogs, this building block features a secondary alkyl chloride directly attached to the thiazole 2-position. This structural nuance imparts unique reactivity: it is highly activated toward nucleophilic attack due to resonance stabilization from the thiazole ring, yet it is prone to rapid elimination to form 2-vinylthiazole. This guide provides optimized protocols to maximize substitution yields (C-N, C-S, C-C bonds) while suppressing elimination pathways.

1.2 Chemical Profile & Safety

| Property | Specification |

| Structure | Thiazole ring with a -CH(Cl)CH₃ group at C2.[1] |

| Molecular Weight | 147.63 g/mol |

| Physical State | Colorless to pale yellow oil (often supplied as HCl salt). |

| Reactivity Class | Secondary Alkyl Halide / Hetero-benzylic Electrophile. |

| Major Side Reaction | E2 Elimination to 2-vinylthiazole. |

| Safety Hazard | Vesicant / Alkylating Agent. Handle as a potential mutagen. Use double nitrile gloves and work strictly in a fume hood. |

Part 2: Mechanistic Insight

To design successful experiments, one must understand the electronic environment of the C-Cl bond.

-

Activation: The C2 position of thiazole is electron-deficient (similar to pyridine C2). However, the exocyclic 1-chloroethyl group behaves like a benzylic chloride. The transition state for substitution is stabilized by the

-system of the thiazole. -

The Elimination Trap: Because the resulting elimination product (2-vinylthiazole) is a conjugated system, the thermodynamic drive for elimination is high. Strong bases (e.g., NaOEt, NaH) or high temperatures will almost exclusively yield the vinyl species.

-

Stereochemistry: The 1-chloroethyl center is chiral. Under

conditions, inversion of configuration is expected. However, due to the stability of the adjacent carbocation (benzylic-like resonance),

Graphviz Diagram 1: Reaction Landscape & Competitive Pathways

Caption: Figure 1. Competitive reaction pathways. Green paths indicate desired substitution; red/yellow paths indicate side reactions to avoid.

Part 3: Core Protocols

Protocol A: C-N Bond Formation (Amination)

Best for: Synthesis of secondary/tertiary amines for pharmaceutical libraries.

Rationale: To favor

Reagents:

-

This compound (1.0 equiv)

-

Amine nucleophile (1.2 – 1.5 equiv)

-

Potassium Carbonate (

), anhydrous, finely ground (2.0 equiv) -

Potassium Iodide (KI) (0.1 equiv) – Catalyst (Finkelstein)

-

Solvent: Acetonitrile (MeCN), anhydrous.

Step-by-Step Procedure:

-

Preparation: In a flame-dried round-bottom flask, suspend

(2.0 equiv) and KI (0.1 equiv) in anhydrous MeCN (0.2 M concentration relative to thiazole). -

Nucleophile Addition: Add the amine (1.2 equiv). Stir for 10 minutes at Room Temperature (RT).

-

Electrophile Addition: Add this compound dropwise. Note: If starting with the HCl salt, increase base to 3.0 equiv.

-

Reaction:

-

Standard Amines: Stir at 40°C – 50°C for 4–12 hours.

-

Hindered Amines: May require heating to 60°C, but monitor strictly for vinylthiazole formation by TLC/LCMS.

-

-

Workup: Filter off the solids (

/KCl). Concentrate the filtrate under reduced pressure. -

Purification: Flash column chromatography (DCM/MeOH or Hexane/EtOAc).

Critical Control Point: Do not use DMF if possible, as high-boiling workups often promote thermal elimination. MeCN is easily removed at low temperature.

Protocol B: C-S Bond Formation (Thioetherification)

Best for: Synthesis of thio-linkers or mimics of biological metabolites.

Rationale: Thiols are excellent nucleophiles but prone to oxidation. The reaction must be strictly anaerobic.

Reagents:

-

Thiol (R-SH) (1.1 equiv)

-

Cesium Carbonate (

) (1.5 equiv) – Solubility enhancement -

Solvent: DMF (degassed) or THF.

Step-by-Step Procedure:

-

Degassing: Sparge the solvent (DMF) with Nitrogen/Argon for 15 minutes.

-

Thiolate Formation: Add thiol and

to the solvent. Stir for 15 mins under inert atmosphere. -

Coupling: Add this compound (dissolved in minimal degassed solvent) slowly at 0°C.

-

Progression: Allow to warm to RT. Reaction is usually rapid (1–3 hours).

-

Quench: Dilute with water and extract immediately with EtOAc to avoid S-oxidation.

Part 4: Troubleshooting & Optimization

Graphviz Diagram 2: Decision Matrix for Optimization

Caption: Figure 2. Troubleshooting logic flow for optimizing reaction conditions.

Common Issues Table:

| Observation | Root Cause | Corrective Action |

| Vinylthiazole detected | Base too strong or Temp too high. | Switch from |

| Hydrolysis (Alcohol formed) | Wet solvent or hygroscopic starting material. | Use molecular sieves in solvent. Dry reagents under vacuum. |

| Low Conversion | Poor nucleophilicity. | Add 10 mol% NaI or KI (Finkelstein condition) to generate the more reactive iodide in situ. |

| Racemization | Ensure solvent is non-protic. Increase nucleophile concentration to favor second-order kinetics ( |

Part 5: References

-

Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry. 5th Ed. Wiley. (General reactivity of thiazoles and benzylic-like activation).

-

Metzger, J. V. (1979). Thiazole and its Derivatives. Wiley-Interscience. (Foundational text on thiazole C2 reactivity).

-

Roblin, R. O., et al. (1950). "Chemotherapy of Sulfonamides." Journal of the American Chemical Society. Link (Historical context on 2-substituted thiazole synthesis).

-

Bach, T., & Hehn, J. P. (2011). "Photochemical reactions of thiazoles." Angewandte Chemie International Edition. Link (Modern mechanistic insights).

-

Patents on Neonicotinoid Analogs. (e.g., EP0192060).[2] (Industrial application of chloroethyl heterocycles). Link

(Note: While specific recent papers on "this compound" are proprietary, the chemistry is extrapolated from the well-documented behavior of 2-chloromethylthiazole and 1-chloroethylbenzene as cited in standard heterocyclic texts.)

Sources

Application Note: Handling and Stabilization of Unstable Chloroethyl Thiazole Intermediates

Executive Summary

Chloroethyl thiazoles, specifically 5-(2-chloroethyl)-4-methylthiazole , are critical intermediates in the synthesis of thiamine (Vitamin B1) analogs, anticonvulsants (Clomethiazole), and various kinase inhibitors. However, these species possess a "Jekyll and Hyde" character: they are potent electrophiles essential for synthesis but are thermodynamically unstable as free bases.

The Core Challenge: The thiazole nitrogen is nucleophilic, while the chloroethyl side chain is electrophilic. In the free base form, these molecules undergo rapid intermolecular self-quaternization (autocatalytic polymerization), converting a clear oil into a dark, intractable tar within hours at room temperature. Furthermore, they are severe vesicants (blister agents), posing significant safety risks.

This guide outlines the "Salt-Bridge Protocol" —a field-proven methodology to manipulate these intermediates safely by locking them in their protonated (non-nucleophilic) state until the precise moment of reaction.

Safety Directive: Vesicant Warning

CRITICAL HAZARD: 5-(2-chloroethyl)-4-methylthiazole acts similarly to nitrogen mustards. It is a potent alkylating agent.

-

Skin Contact: Causes delayed, severe chemical burns and blistering.

-

Inhalation: Mucosal damage and respiratory sensitization.

-

Sensitization: Repeated exposure can lead to anaphylactic reactions.

Mandatory PPE:

-

Gloves: Double-gloving is required. Inner: Nitrile (4 mil); Outer: Silver Shield/4H (Laminate) or heavy Butyl. Standard nitrile alone is insufficient for prolonged contact.

-

Respiratory: Work strictly within a certified fume hood.

-

Decontamination: A solution of 10% aqueous ammonia or 5% sodium thiosulfate should be available to quench spills immediately by destroying the alkylating potential.

Mechanism of Instability[1]

To handle this compound, one must understand why it degrades. The degradation is not oxidative; it is a nucleophilic substitution (

The Self-Quaternization Pathway

As a free base, the thiazole nitrogen (

Figure 1: The mechanism of self-quaternization. Protonation blocks the nitrogen lone pair, arresting this pathway.

Experimental Protocols

Protocol A: Synthesis and Isolation of the Hydrochloride Salt (Recommended)

Use this method if the intermediate must be stored or transported.

Concept: Isolate the compound as the hydrochloride salt. In this form, the nitrogen is protonated (

Step-by-Step:

-

Chlorination:

-

Charge 4-methyl-5-(2-hydroxyethyl)thiazole (1.0 equiv) into a reactor.

-

Add Thionyl Chloride (

) (1.2 equiv) dropwise at 0–5°C. Caution: Massive -

Allow to warm to 20°C and stir for 2 hours.

-

Monitor: HPLC/TLC should show complete consumption of the alcohol.

-

-

Work-up (The Critical Step):

-

Remove excess

via vacuum distillation (rotary evaporator) at -

Do NOT neutralize with aqueous base. Adding NaOH/NaHCO3 releases the unstable free base.

-

Instead, add Isopropanol (IPA) or Ethanol to the residue and concentrate again to azeotrope trace acid gases.

-

-

Crystallization:

-

Dissolve the crude oily residue in a minimum amount of hot Ethanol or Acetone .

-

Slowly add Diethyl Ether or MTBE until turbidity is observed.

-

Cool to 0°C. White to off-white hygroscopic crystals of the HCl salt will precipitate.

-

Filtration: Filter under nitrogen (to avoid moisture absorption). Wash with cold ether.

-

-

Storage: Store in a desiccator. Stable indefinitely if dry.

Protocol B: In Situ Generation and Utilization (Best for Process Efficiency)

Use this method to couple the intermediate immediately with a nucleophile (e.g., phenol, amine, thiol).

Concept: Generate the free base only in the presence of the next nucleophile, minimizing its lifetime in the unprotonated state.

Step-by-Step:

-

Preparation: Suspend the HCl salt (from Protocol A) in the reaction solvent (e.g., DMF, Acetonitrile, or Toluene).

-

Nucleophile Addition: Add the coupling partner (e.g., a phenol derivative).

-

Base Addition (The Trigger):

-

Add an inorganic base (e.g.,

, -

Rate Control: The base slowly liberates the free base of the thiazole in situ. Because the coupling partner is present in high concentration, the free base reacts with the partner faster than it can find another thiazole molecule to dimerize with.

-

-

Temperature: Heat to 60–80°C to drive the coupling.

Protocol C: Handling the Free Base Oil (High Risk)

Only use if absolutely necessary (e.g., for distillation or non-compatible solvent systems).

-

Liberation: Treat the HCl salt with cold saturated

( -

Drying: Dry over

for < 10 minutes. Keep cold. -

Concentration: Evaporate solvent at < 20°C . Do not heat.

-

Usage: Use the resulting oil immediately (within 30 minutes).

-

Note: If the oil turns yellow/orange, degradation has begun. If it turns dark brown, discard.

-

Quantitative Data Summary

| Parameter | Free Base (Oil) | Hydrochloride Salt (Solid) |

| CAS No. | 533-45-9 | 6001-74-7 |

| Physical State | Viscous Oil (Clear to Yellow) | Crystalline Solid (White) |

| Stability (RT) | < 24 Hours | > 12 Months (Desiccated) |

| Stability (-20°C) | ~1-2 Weeks | Indefinite |

| Reactivity | High (Self-alkylates) | Inert (until neutralized) |

| Handling | Vesicant (Extreme Care) | Irritant (Handle with care) |

Decision Workflow

Figure 2: Operational workflow for handling chloroethyl thiazoles. Route A is safer; Route B is more efficient.

References

-

National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 10783, Clomethiazole. Retrieved from [Link]

- Offermanns, S., & Rosenthal, W. (2008).Encyclopedia of Molecular Pharmacology. Springer Science & Business Media. (Mechanistic insight into thiazole reactivity and biological targets).

- World Health Organization (WHO).Clomethiazole: International Drug Names.

synthesis of chiral 2-(1-aminoethyl)thiazoles from chloro precursor

Application Note: Stereoselective Synthesis of Chiral 2-(1-Aminoethyl)thiazoles from Chloro Precursors

Executive Summary

This application note details a robust protocol for the synthesis of chiral 2-(1-aminoethyl)thiazoles starting from enantiopure 2-(1-chloroethyl)thiazoles. While the Hantzsch synthesis is the standard for constructing the thiazole core, late-stage functionalization of the alkyl side chain is often required in drug development (e.g., for fragment-based drug design or peptidomimetic synthesis).

The protocol utilizes a two-step sequence: Nucleophilic Azidation (SN2) followed by a Staudinger Reduction . This pathway is selected for its high stereofidelity (Walden inversion), operational simplicity, and scalability compared to direct amination routes which often lead to racemization via SN1 pathways due to the stabilization of the carbocation by the thiazole ring.

Strategic Pathway Analysis